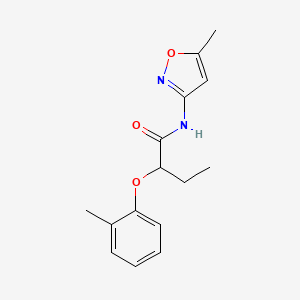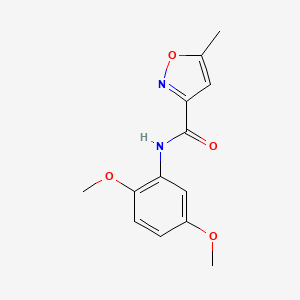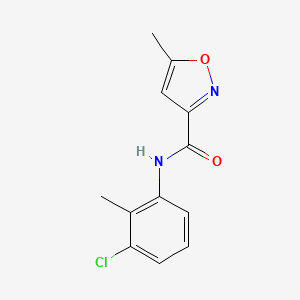![molecular formula C12H16N2O3S B4432210 N-[4-(methylsulfamoyl)phenyl]cyclobutanecarboxamide](/img/structure/B4432210.png)
N-[4-(methylsulfamoyl)phenyl]cyclobutanecarboxamide
概要
説明
N-[4-(methylsulfamoyl)phenyl]cyclobutanecarboxamide is a chemical compound with a unique structure that includes a cyclobutane ring and a sulfonamide group
作用機序
Target of Action
The primary target of N-[4-(methylsulfamoyl)phenyl]cyclobutanecarboxamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It is known to interact with its target, carbonic anhydrase 2 . The interaction between the compound and its target may result in changes in the enzymatic activity of Carbonic Anhydrase 2, potentially affecting various physiological processes.
Result of Action
Given its target, it may influence processes related to pH regulation and carbon dioxide transport .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(methylsulfamoyl)phenyl]cyclobutanecarboxamide typically involves the reaction of 4-(methylsulfamoyl)aniline with cyclobutanecarboxylic acid chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amine group of the aniline derivative and the carboxylic acid chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The product is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
N-[4-(methylsulfamoyl)phenyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
科学的研究の応用
N-[4-(methylsulfamoyl)phenyl]cyclobutanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
類似化合物との比較
Similar Compounds
N-[4-(methylsulfamoyl)phenyl]cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a cyclobutane ring.
N-[4-(methylsulfamoyl)phenyl]cyclopentanecarboxamide: Similar structure but with a cyclopentane ring.
Uniqueness
N-[4-(methylsulfamoyl)phenyl]cyclobutanecarboxamide is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties compared to its cyclohexane and cyclopentane analogs. The rigidity and strain of the cyclobutane ring can influence the compound’s reactivity and interactions with other molecules.
特性
IUPAC Name |
N-[4-(methylsulfamoyl)phenyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-13-18(16,17)11-7-5-10(6-8-11)14-12(15)9-3-2-4-9/h5-9,13H,2-4H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZZPLUMZMFSFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B4432156.png)
![1-methyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B4432158.png)


![3,3-DIMETHYL-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-BUTANONE](/img/structure/B4432182.png)

![5-chloro-N-[(oxolan-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B4432196.png)
![5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B4432198.png)
![(4-ETHYL-5-METHYL-3-THIENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE](/img/structure/B4432205.png)
![N-[3-(4-morpholinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4432218.png)
![N-[(2-bromophenyl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B4432224.png)
![N-[(4-methoxyphenyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B4432231.png)
